Jadomycin S
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Overview
Description
Jadomycin S is a natural product found in Streptomyces venezuelae with data available.
Scientific Research Applications
Antibiotic and Cancer Treatment Potential
Jadomycin S, along with other jadomycins, is recognized for its significant antibiotic properties against bacteria, yeasts, and fungi. Moreover, it exhibits cytotoxic properties to cancer cells, indicating its potential as a novel antibiotic and cancer treatment drug. The production of jadomycin, including this compound, is attributed to Streptomyces venezuelae, a type of aerobic bacteria. Accurate measurement of bacterial population is crucial for standardizing the reproducibility of jadomycin production processes (Burdock et al., 2011).
Production Optimization
Research has shown that modifying culture conditions can enhance the production of jadomycins, including this compound. These modifications include changes in carbon source, buffer, inoculum size, and timing of ethanol shock. Such alterations facilitate the isolation of jadomycin B and potentially other congeners like this compound (Jakeman et al., 2006).
Mechanism of Action
The precise mechanism of action of this compound remains a subject of extensive research. Studies have suggested that its cytotoxicity is mediated through a copper-dependent mechanism that induces reactive oxygen species (ROS), particularly in cancer cells. This mechanism is observed across various jadomycins and is effective in both drug-sensitive and multidrug-resistant breast cancer cells (Hall et al., 2015).
Structural and Biosynthetic Studies
The dynamic structure of Jadomycin B, which is closely related to this compound, has been a subject of study, revealing insights into its biosynthesis. This research is crucial for understanding the formation of this compound and its potential derivatives (Rix et al., 2004).
Pharmacological Characterization
This compound, among other jadomycins, has been characterized for its pharmacological properties, particularly its anticancer potential. Investigations include studies on their cytotoxicity mechanisms and effectiveness in various cancer cell lines, emphasizing their relevance in cancer treatment research (Hall et al., 2013).
Properties
Molecular Formula |
C27H25NO10 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
(3S,6S)-19-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-11-hydroxy-3-(hydroxymethyl)-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione |
InChI |
InChI=1S/C27H25NO10/c1-10-6-13-19(15(30)7-10)21-22(28-14(9-29)27(35)38-26(13)28)25(34)20-12(24(21)33)4-3-5-17(20)37-18-8-16(31)23(32)11(2)36-18/h3-7,11,14,16,18,23,26,29-32H,8-9H2,1-2H3/t11-,14-,16+,18-,23-,26-/m0/s1 |
InChI Key |
YJZPHITXTBWGEN-KMYSFCLLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)[C@H]6N4[C@H](C(=O)O6)CO)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)C6N4C(C(=O)O6)CO)O)O |
synonyms |
jadomycin S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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